molecular formula C10H16BNO3 B1456708 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole CAS No. 1192056-62-4

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole

Cat. No.: B1456708
CAS No.: 1192056-62-4
M. Wt: 209.05 g/mol
InChI Key: KKXBGDVHCQOKBO-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is a useful research compound. Its molecular formula is C10H16BNO3 and its molecular weight is 209.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and DFT Study

  • Application: Analysis of molecular structures using Density Functional Theory (DFT) and X-ray diffraction. This approach is useful for understanding the conformation and properties of boric acid ester intermediates which include 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole derivatives. The studies demonstrate the consistency between DFT optimized structures and crystal structures obtained from X-ray diffraction, providing insight into physicochemical properties of these compounds (Huang et al., 2021).

Vibrational Properties Studies

  • Application: Investigating vibrational properties of related compounds through spectroscopic methods like FT-IR, NMR, and Mass Spectrometry. Such studies are essential for characterizing the molecular structure and understanding the physicochemical characteristics of these compounds (Wu et al., 2021).

Synthesis and Characterization

  • Application: Synthesizing and characterizing various derivatives of this compound. This includes the development of new methods for synthesis and the analysis of their crystal structures, which is fundamental in the field of organic chemistry (Liao et al., 2022).

Development of Fluorescence Probes

  • Application: Development of boronate ester fluorescence probes for detecting hydrogen peroxide. This research is significant for the creation of sensitive and specific sensors for chemical detection (Lampard et al., 2018).

Prochelator Synthesis for Cytoprotection

  • Application: Synthesizing prochelators for protecting cells against oxidative stress. This application is crucial in medicinal chemistry for developing compounds that can conditionally target specific cellular processes (Wang & Franz, 2018).

Synthesis in Natural Product Chemistry

  • Application: Utilization in the total synthesis of natural products like siphonazoles, demonstrating the versatility of these compounds in complex organic syntheses (Zhang & Ciufolini, 2009).

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-7-12-6-8(13-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXBGDVHCQOKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192056-62-4
Record name 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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